N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-16-11-5-13(6-12-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-15-9-7-14(23)8-10-15/h5-12,17H,2-4H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLMLKVWLXKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 425.5 g/mol. Its structure includes a tetrahydrobenzo[d]thiazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 942004-48-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, this compound may act as a tubulin polymerization inhibitor. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase .
- Cell Line Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines:
The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly. This action leads to apoptosis in cancer cells while sparing normal fibroblasts, indicating a selective toxicity profile .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various derivatives related to this compound. It was found that modifications at the N1 position significantly impacted activity, with certain substitutions enhancing potency against cancer cells while maintaining low toxicity towards normal cells .
Study 2: Docking Studies
Molecular docking simulations revealed that the compound effectively binds to the colchicine site on tubulin. The binding affinity was determined to be significant enough to warrant further exploration for potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the tetrahydrobenzo[d]thiazole core via cyclization of substituted cyclohexanone derivatives using sulfur sources (e.g., Lawesson’s reagent) .
- Step 2 : Amidation of the thiazole nitrogen with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Carboxamide functionalization at position 4 using 4-fluorophenyl isocyanate in anhydrous dichloromethane . Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., DMAP for amidation efficiency).
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methoxy vs. fluorophenyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. How does solubility impact experimental design in in vitro assays?
The compound’s low aqueous solubility (due to hydrophobic fluorophenyl and methoxy groups) necessitates the use of co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Solubility should be quantified via UV-Vis spectroscopy in PBS (pH 7.4) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Example SAR Findings :
Q. How can conflicting data on antimicrobial efficacy across studies be resolved?
- Variable Test Strains : Compare activity against standardized panels (e.g., ATCC strains) rather than clinical isolates .
- Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) to minimize MIC variability .
- Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from ≥5 independent studies .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., kinase targets) over 100 ns trajectories .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to design stability studies under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS every 24 hrs .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products .
Key Methodological Recommendations
- Use orthogonal purification (e.g., flash chromatography + recrystallization) to minimize impurities .
- Validate biological activity in ≥2 cell lines (e.g., HeLa and MCF-7 for anticancer assays) .
- Apply cheminformatics tools (e.g., SwissADME) to predict ADMET properties early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
